Evidence 1: DCN1/2 Binding Affinity and Isoform Selectivity
DI-591 demonstrates high-affinity binding to the intended targets DCN1 (Ki = 12 nM) and DCN2 (Ki = 10.4 nM) as measured by fluorescence polarization assay . Crucially, DI-591 exhibits no appreciable binding to the related DCN3, DCN4, or DCN5 proteins, translating to a >1000-fold selectivity window over these off-target isoforms . This level of isoform discrimination is a defining characteristic not uniformly established for all DCN1 inhibitors, such as earlier peptidomimetics or broad-spectrum NEDD8 pathway agents [1].
| Evidence Dimension | Binding Affinity and Isoform Selectivity (DCN Family) |
|---|---|
| Target Compound Data | Ki = 12 nM (DCN1); Ki = 10.4 nM (DCN2) |
| Comparator Or Baseline | No appreciable binding to DCN3, DCN4, DCN5 proteins (>1000-fold selectivity) |
| Quantified Difference | >1000-fold binding selectivity for DCN1/2 vs. DCN3–5 |
| Conditions | Fluorescence polarization assay using purified recombinant human DCN proteins [2] |
Why This Matters
Procurement of DI-591 ensures experiments target only DCN1/2-dependent biology, avoiding confounding results from unintended engagement of DCN3–5 isoforms common with uncharacterized inhibitors.
- [1] BindingDB Entry BDBM50525354. Affinity data for DCN1 (Ki=12 nM) and assay description. View Source
- [2] Zhou H, et al. Nat Commun. 2017. Binding characterization of DI-591 to DCN1/2 via fluorescence polarization. View Source
